molecular formula C23H29N5O3S2 B2684855 (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopentyl-2-thioxothiazolidin-4-one CAS No. 488825-48-5

(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopentyl-2-thioxothiazolidin-4-one

Cat. No.: B2684855
CAS No.: 488825-48-5
M. Wt: 487.64
InChI Key: OBIUVUXBEQSWQR-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopentyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C23H29N5O3S2 and its molecular weight is 487.64. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Effects

Novel thioxothiazolidin-4-one derivatives, similar in structure to the queried compound, have been synthesized and evaluated for their anticancer and antiangiogenic effects. These derivatives demonstrated significant inhibition of tumor growth and angiogenesis in mouse models. Their ability to reduce ascites tumor volume and cell number, while increasing the lifespan of EAT-bearing mice, suggests their potential as anticancer therapies with tumor angiogenesis and cell proliferation inhibitory capabilities (Chandrappa et al., 2010).

Antimicrobial Activity

A series of thiazolidinone derivatives, incorporating piperazine moieties, were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The antimicrobial activity varied with structural modifications, indicating the potential for designing novel antimicrobial agents based on the thiazolidinone scaffold (Patel et al., 2012).

Antiproliferative Effect

Thiazolidinone derivatives, related to the query compound, were also synthesized and tested for their antiproliferative effects on human leukemic cells. Among these compounds, one in particular showed potent activity against various cancer cell lines, indicating its cytotoxic potential and ability to induce cell death (Sharath Kumar et al., 2014).

Antimicrobial and Antitumor Agents

Further research into thiazolidinone derivatives has revealed their dual action as antimicrobial and antitumor agents. These compounds have been synthesized and evaluated for their activity against human cancer cell lines and microbial strains, showcasing a broad spectrum of potential therapeutic applications (El Azab & Abdel-Hafez, 2015).

Properties

IUPAC Name

(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3S2/c1-16(2)6-8-28-22(31)18(33-23(28)32)15-17-20(26-11-9-25(10-12-26)13-14-29)24-19-5-3-4-7-27(19)21(17)30/h3-5,7,15-16,29H,6,8-14H2,1-2H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIUVUXBEQSWQR-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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